4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is 3-(imidazol-1-yl)-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine . Its structural formula (Figure 1) features:
- A phenyl ring substituted with a boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para position.
- A propylamine chain linked to the phenyl ring’s methylene group, terminating in an imidazole heterocycle.
Structural Formula
$$ \text{C}{19}\text{H}{28}\text{BN}3\text{O}2 $$
The boronic acid pinacol ester moiety is represented as a 1,3,2-dioxaborolane ring with two geminal methyl groups on each oxygen-bearing carbon .
Alternative Designations in Chemical Databases
This compound is cataloged under multiple synonyms across chemical databases (Table 1):
Table 1: Alternative Names and Database Entries
| Synonym | Source |
|---|---|
| 4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester | Sigma-Aldrich |
| N-[(3-1H-Imidazol-1-yl)propyl]-4-(4,4,5,5-tetramethyldioxaborolan-2-yl)benzylamine | PubChem |
| 3-(1H-Imidazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine | ChemScene |
| (1H-imidazol-1-yl)methylamine | PubChem |
The variability in nomenclature arises from differences in substituent prioritization and database-specific formatting conventions.
Registry Numbers (CAS, PubChem CID, ChemSpider ID)
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1257648-78-4 | Sigma-Aldrich |
| PubChem CID | 57370087, 57416871 | PubChem |
| ChemSpider ID | Not explicitly listed in provided sources | N/A |
Notes:
- CAS 1257648-78-4 is universally consistent across commercial and academic sources .
- PubChem CIDs 57370087 and 57416871 represent duplicate entries for the same compound, likely due to variations in deposition protocols .
- The ChemSpider ID is not explicitly mentioned in the provided data but may be accessible via structure-based searches on the platform .
Properties
IUPAC Name |
3-imidazol-1-yl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O2/c1-18(2)19(3,4)25-20(24-18)17-8-6-16(7-9-17)14-21-10-5-12-23-13-11-22-15-23/h6-9,11,13,15,21H,5,10,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUJXDRCCIJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257648-78-4 | |
| Record name | 1257648-78-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester typically involves the reaction of 4-(aminomethyl)phenylboronic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of pinacol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The imidazole ring and boronic ester group can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Drug Development
The compound's structure suggests it may interact with biological targets through boron-mediated mechanisms. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the design of inhibitors for various enzymes.
- Enzyme Inhibition : Research indicates that boronic acids can inhibit proteases and other enzymes by forming stable complexes. This property has been exploited in developing treatments for diseases such as cancer and diabetes .
- Antiviral Activity : Studies have shown that compounds containing boronic acid derivatives exhibit antiviral properties. For instance, they can inhibit viral proteases essential for viral replication .
Molecular Biology
The ability of this compound to form complexes with biomolecules makes it useful in molecular biology applications.
- Targeted Drug Delivery : The imidazole group can enhance the solubility and stability of the compound, facilitating targeted delivery systems for therapeutic agents .
- Bioconjugation : The reactive nature of the boronic acid allows for bioconjugation strategies that can link drugs to targeting moieties, improving specificity towards cancer cells or other diseased tissues .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block.
- Cross-Coupling Reactions : The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
- Synthesis of Imidazole Derivatives : The presence of the imidazole ring provides pathways for further functionalization and synthesis of novel compounds with potential biological activities .
Case Study 1: Anticancer Activity
A study demonstrated that a series of boronic acid derivatives, including those similar to 4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester, showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific proteases involved in tumor progression and metastasis .
Case Study 2: Antiviral Research
Research involving imidazole-containing boronic acids indicated their efficacy against viral infections by targeting viral proteases. In vitro studies showed that these compounds could reduce viral load significantly, suggesting their potential as therapeutic agents against viral diseases like HIV and Hepatitis C .
Mechanism of Action
The mechanism of action of 4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester involves its interaction with molecular targets such as enzymes and receptors . The boronic acid ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . The imidazole ring can interact with various biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Reactivity and Solubility
Functional Group Impact
- Imidazole Moiety : The imidazole group provides coordination sites for metal catalysts or biomolecular interactions, making the compound valuable in drug design (e.g., tubulin-targeting agents) .
- Amino vs. Boc-Amino Groups: Unmodified aminomethyl derivatives (e.g., 4-(aminomethyl)phenylboronic acid pinacol ester) are used in chitosan conjugates for glucose sensing , while Boc-protected variants enable controlled peptide synthesis .
Biological Activity
4-[(3-(1H-Imidazol-1-yl)propyl)aminomethyl]phenylboronic acid pinacol ester (referred to as PBAP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of PBAP, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PBAP is characterized by the following chemical structure:
- Molecular Formula: C19H28BN3O2
- Molecular Weight: 341.25 g/mol
- CAS Number: 1257648-78-4
The compound features a phenylboronic acid moiety linked to an imidazole-containing propylamine, which is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of PBAP can be attributed to several mechanisms:
-
Targeting Reactive Oxygen Species (ROS):
PBAP has been incorporated into drug delivery systems that respond to ROS, which are often elevated in inflammatory conditions such as periodontitis. In a study, PBAP was linked with curcumin-loaded nanoparticles that demonstrated enhanced anti-inflammatory effects through ROS-triggered release mechanisms . -
Cellular Uptake Enhancement:
The imidazole group in PBAP facilitates interaction with specific receptors on cell surfaces, improving the cellular uptake of therapeutic agents. This property is particularly beneficial in targeting cancer cells or inflamed tissues . -
Antimicrobial Properties:
PBAP exhibits antimicrobial activity, making it a candidate for developing treatments against bacterial infections associated with periodontal diseases. The combination of PBAP with curcumin not only retained antimicrobial efficacy but also enhanced anti-inflammatory and antioxidative stress functions .
Case Studies
Several studies highlight the efficacy of PBAP in various biological contexts:
Case Study 1: Periodontitis Treatment
In a recent study, PBAP was utilized in a ROS-responsive drug delivery system for treating periodontitis. The system demonstrated:
- Enhanced Release: Curcumin was released effectively in an oxidative environment.
- Improved Efficacy: The treatment showed significant reductions in inflammation and oxidative stress markers both in vitro and in vivo .
Case Study 2: Cancer Therapeutics
Research has indicated that compounds similar to PBAP can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The imidazole moiety may play a role in modulating these pathways, thus enhancing therapeutic outcomes .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of PBAP compared to other phenylboronic acid derivatives:
| Compound Name | Mechanism of Action | Therapeutic Application | Efficacy |
|---|---|---|---|
| PBAP | ROS-responsive delivery | Periodontitis treatment | High |
| Curcumin-PBAP | Antioxidant and anti-inflammatory | Cancer therapy | Moderate |
| Other Boronates | Cell signaling modulation | Various cancers | Variable |
Q & A
What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves Suzuki-Miyaura coupling or oxidative cleavage of the pinacol ester. For example, oxidative cleavage using sodium metaperiodate (NaIO₄) in a THF/water/HCl mixture effectively removes the pinacol group, yielding the free boronic acid . Purification often involves solvent removal under vacuum, ethanol dissolution, and filtration to remove inorganic salts. For complex derivatives, column chromatography is recommended .
How does the solubility profile of this compound vary across solvents, and what factors influence it?
The pinacol ester group significantly enhances solubility in organic solvents (e.g., acetone, THF) compared to the parent boronic acid. Solubility in water is limited but can be improved via polar aprotic solvents (e.g., DMSO). Wilson equation modeling shows temperature and solvent polarity critically affect miscibility, with cyclohexane being a poor solvent due to low polarity .
Which analytical techniques are most effective for characterizing this compound?
¹H-NMR and ¹³C-NMR are primary tools for structural confirmation, particularly to verify boronic ester formation and post-reaction modifications (e.g., oxidative cleavage) . IR spectroscopy and HRMS are supplementary for functional group analysis and molecular weight validation . For stability studies, HPLC coupled with UV-vis detection monitors degradation under ROS exposure .
How can the ROS sensitivity of this compound be leveraged in drug delivery systems?
The boronic ester bond cleaves under ROS (e.g., H₂O₂, ONOO⁻), enabling controlled drug release. Methodologically, researchers encapsulate drugs (e.g., moxifloxacin) into ROS-sensitive micelles or nanoparticles. Degradation kinetics are assessed via fluorescence assays or HPLC, with release profiles validated in simulated oxidative environments .
What role does this compound play in multicomponent reactions for coordination chemistry?
It serves as a key intermediate in synthesizing heteropolymetallic complexes. For example, it participates in Suzuki coupling with europium-coordinating ligands, followed by tert-butyl ester cleavage to form octadentate ligands for gadolinium/europium complexes. Reaction progress is monitored via ¹H-NMR shifts .
How does this compound interact with biological systems, particularly in oxidative environments?
In vitro studies demonstrate its oxidation by cellular ROS (e.g., in liver fibrosis models), releasing active moieties (e.g., fluorescein derivatives). Researchers quantify cellular uptake via confocal microscopy and ROS-dependent degradation using fluorometric assays .
What are the stability considerations for long-term storage and experimental use?
The compound is stable under anhydrous, refrigerated (2–8°C) conditions. Degradation occurs in humid environments or under UV light. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC analysis are recommended for shelf-life determination .
What protocols ensure safe handling during synthesis and biological assays?
Use PPE (gloves, goggles) to avoid skin/eye contact. Store in sealed, desiccated containers away from oxidizers. For in vitro studies, work under a fume hood when handling volatile intermediates (e.g., THF) .
How is this compound utilized in fluorescent probe development?
It is functionalized with fluorescein isothiocyanate (FITC) via thiourea linkage. Post-cleavage of the pinacol ester, the free boronic acid acts as a ROS-sensitive probe. Fluorescence intensity correlates with ROS levels, validated in cell cultures via flow cytometry .
What advanced applications exist in material science, such as metallostar synthesis?
The compound is integrated into gadolinium-europium metallostars for MRI contrast agents. After coupling with DTPA ligands, methyl ester hydrolysis under alkaline conditions yields water-soluble complexes. Relaxivity measurements (via NMR) confirm paramagnetic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
